2-Thiophenecarbonyl chloride

Overview

Description

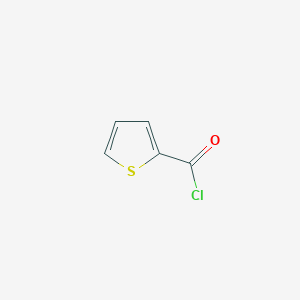

2-Thiophenecarbonyl chloride: is an organic compound with the molecular formula C₅H₃ClOS thiophene-2-carbonyl chloride and is characterized by a thiophene ring substituted with a carbonyl chloride group at the second position. This compound is a colorless to yellow-gray liquid and is known for its reactivity, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiophenecarbonyl chloride can be synthesized through the reaction of thiophene with chlorosulfonyl isocyanate in an organic solvent. The reaction is initiated by mixing thiophene and chlorosulfonyl isocyanate, with the latter present in molar excess. The organic solvent can be a C₁-C₁₀ alkane, halogenated alkane, alkylbenzene, or dialkyl ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of chlorosulfonyl isocyanate in a reaction medium comprising an organic solvent such as dibutyl ether. The reaction is typically carried out under controlled conditions to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Reactivity and Mechanistic Insights

Solvolysis Mechanism

- The solvolysis of 2-thiophenecarbonyl chloride in various solvents (e.g., acetone, ethanol, DMF) follows the extended Grunwald-Winstein equation , correlating solvent nucleophilicity and ionizing power with reaction rates .

- Studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction due to their ionizing properties, while polar protic solvents (e.g., water, alcohols) exhibit lower reactivity .

Nucleophilic Acyl Substitution

- Reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other acyl derivatives.

- Example: Reaction with 2-ethynylpyridine yields conjugated ionic polymers (e.g., poly[2-ethynyl-N-(2-thiophenecarbonyl)pyridinium chloride]) .

Byproduct Formation

- TCN (2-thiophenecarbonitrile) forms if TCAm (2-thiophenecarboxamide) is not fully hydrolyzed during synthesis. Minimization requires rigorous control of hydrolysis conditions .

Mechanistic Data Table

| Reaction Type | Solvent | Rate Correlation | Key Observations |

|---|---|---|---|

| Solvolysis | Acetone/DMF | Grunwald-Winstein | Higher rates in polar aprotic |

| Nucleophilic substitution | Pyridine/AlCl₃ | N/A | Forms amides/esters rapidly |

| TCN Formation | Aqueous HCl | N/A | Dependent on TCAm residual |

Spectroscopic and Structural Analysis

FT-IR and FT-Raman Data

- Key Peaks :

- Conformational Analysis : Exhibits two stable conformers (gauche and syn) with minimal energy differences, influencing reactivity in solvents .

Structural Data Table

| Technique | Key Observations | Reference |

|---|---|---|

| FT-IR/Raman | C=O and S-O/C-S vibrations | |

| X-ray diffraction | Planar thiophene ring system |

Scientific Research Applications

Applications in Organic Synthesis

2-Thiophenecarbonyl chloride serves as an important building block in the synthesis of various organic compounds:

- Pharmaceuticals : It is utilized in the synthesis of bioactive compounds, including tioxazafen, which is effective against nematodes in agriculture . Additionally, it has been used to create probes for biological applications, such as Rhodamine B hydrazide derivatives .

- Agrochemicals : The compound's reactivity allows it to be employed in the development of agrochemical agents. For instance, it can react with N-hydroxyamidines to produce oxadiazoles that have nematicidal properties .

- Material Science : It is also involved in synthesizing thiophene-containing polymers and materials that exhibit unique electronic properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-thiophenecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then interact with various molecular targets. The pathways involved include the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

2-Furoyl chloride: Similar acyl chloride but with a furan ring instead of a thiophene ring.

Benzoyl chloride: Similar acyl chloride but with a benzene ring instead of a thiophene ring.

Uniqueness: 2-Thiophenecarbonyl chloride is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other acyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the thiophene ring’s properties are advantageous .

Biological Activity

2-Thiophenecarbonyl chloride (TPCC) is a compound of increasing interest in the fields of medicinal chemistry and pharmaceuticals due to its diverse biological activities. This article explores the biological activity of TPCC, focusing on its cytotoxic effects, potential therapeutic applications, and relevant case studies.

This compound, with the chemical formula CHClOS, is a derivative of thiophene that possesses a carbonyl group. It is typically synthesized through the reaction of thiophene with chlorosulfonyl isocyanate or other chlorinating agents. The resulting compound is utilized as an acylating agent in various organic synthesis reactions, particularly in the development of pharmaceuticals and agrochemicals .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study involving the synthesis of new cobalt(II) complexes with TPCC showed selective cytotoxicity against gastric cancer cells (MKN45) while sparing healthy cells (HUVEC). The selectivity index (SI) was calculated based on IC50 values, revealing that TPCC had an IC50 of 84 μg/ml against MKN45 cells, compared to 131 μg/ml for HUVEC cells, indicating its potential as a selective anticancer agent .

Table 1: Cytotoxicity Data for this compound

| Compound | Cell Line | IC50 (μg/ml) | Selectivity Index |

|---|---|---|---|

| TPCC | MKN45 | 84 | 1.56 |

| TPCC | HUVEC | 131 | - |

Antibacterial Activity

In addition to its anticancer properties, TPCC has shown promising antibacterial activity. The ligand complexes formed with TPCC were tested against various bacterial strains and demonstrated effective inhibition comparable to traditional antibiotics like penicillin. This suggests that TPCC may serve as a lead compound for developing new antibacterial agents .

Case Studies

- Cytotoxic Effects in Gastric Cancer : A detailed examination of TPCC's efficacy against gastric cancer cells revealed that it significantly inhibited cell viability at higher concentrations (400 μg/ml). The study highlighted the importance of concentration and incubation time on the cytotoxic effects observed .

- Anticoagulant Activity : Another study investigated the anticoagulant properties of TPCC derivatives in human plasma. Compounds derived from TPCC exhibited high activated partial thromboplastin time (aPTT) values, indicating potential use in managing coagulation disorders .

- Polymerization Applications : TPCC has also been utilized in polymer chemistry as a quenching agent during polymerization processes, demonstrating its versatility beyond biological applications. This method has implications for improving polymer yields while maintaining active site integrity in catalysis .

Research Findings

- Selectivity Against Cancer Cells : The cytotoxicity assays indicated that TPCC and its complexes exhibit selective toxicity towards cancer cells while being relatively safe for normal cells, which is critical for therapeutic applications.

- Mechanism of Action : Further research is needed to elucidate the precise mechanisms by which TPCC exerts its biological effects. Preliminary data suggest that it may involve interactions with cellular signaling pathways related to apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-thiophenecarbonyl chloride, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves reacting 2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed via vacuum distillation. Purity is confirmed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or unreacted starting materials. Storage at 0–6°C is recommended to prevent decomposition . Patent literature describes alternative routes using catalytic reagents to enhance yield and selectivity .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Due to its reactivity (e.g., reacts violently with water, strong bases, or oxidizing agents), use inert atmospheres (e.g., nitrogen) and anhydrous solvents. Personal protective equipment (PPE) including acid-resistant gloves and goggles is mandatory. Ventilation systems must mitigate exposure to vapors (boiling point: 205–208°C). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies the carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl bonds at 750–550 cm⁻¹. Nuclear magnetic resonance (¹H NMR) reveals thiophene ring protons at δ 7.4–7.8 ppm and carbonyl chloride absence of protons. Mass spectrometry (MS) confirms molecular weight (146.59 g/mol) via molecular ion peaks .

Q. How can researchers mitigate side reactions during derivatization of this compound?

- Methodological Answer : Side reactions (e.g., hydrolysis to 2-thiophenecarboxylic acid) are minimized by using dry solvents (e.g., THF, DCM) and molecular sieves. Reaction temperatures should not exceed 50°C to avoid thermal decomposition. Monitoring via thin-layer chromatography (TLC) or in situ FTIR ensures reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in non-catalytic polymerization of 2-ethynylpyridine?

- Methodological Answer : The compound acts as an electrophilic initiator, facilitating polymerization via a cationic mechanism. Kinetic studies (e.g., cyclic voltammetry) show redox stability (electrochemical window: 2.16 eV) and diffusion-controlled reaction rates. Photoluminescence (573 nm) and UV-Vis spectroscopy track conjugation length and polymer backbone alignment .

Q. How do computational models correlate the electronic structure of this compound with its reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic aromatic substitution at the C5 position of the thiophene ring. Frontier molecular orbital (FMO) analysis highlights the LUMO localization on the carbonyl chloride group, driving nucleophilic attacks. Experimental validation uses Hammett constants to quantify substituent effects .

Q. What strategies optimize the electrochemical stability of polymers synthesized using this compound?

- Methodological Answer : Incorporating electron-withdrawing groups (e.g., nitro or cyano) at the thiophene ring enhances redox stability. Cyclic voltammetry (CV) at varying scan rates distinguishes surface-controlled vs. diffusion-limited processes. Accelerated aging tests under oxidative conditions (e.g., O₂ exposure) quantify degradation pathways .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated acylations?

- Methodological Answer : Yield discrepancies arise from moisture sensitivity and solvent polarity effects. Systematic DOE (design of experiments) approaches vary solvent (polar aprotic vs. non-polar), temperature, and stoichiometry. Statistical analysis (e.g., ANOVA) identifies critical parameters, validated by replicate studies .

Properties

IUPAC Name |

thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQITDHWZYEEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063749 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5271-67-0 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylcarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.